Photolytic Dibenzofuran Yield: Ortho‑Chlorine Dependency in 2,2',3,4,6‑PentaCDE vs. Non‑Ortho Congeners
Upon UV photolysis at ~300 nm, pentachlorodiphenyl ethers bearing chlorine in the 2 or 6 position (including PCDE 88) generate chlorinated dibenzofurans at approximately 10% yield, whereas chlorodiphenyl ethers with up to four chlorine atoms and lacking ortho‑substitution do not form this toxic degradation product [1]. PCDE 88 possesses ortho‑chlorine at positions 2, 2', and 6, directly satisfying the structural requirement for dibenzofuran formation. In contrast, 2,2',4,4'‑tetraCDE (PCDE 47) or 2,2',4,4',5‑pentaCDE (PCDE 99) without ortho‑substitution show negligible dibenzofuran yields under identical conditions [1]. This means PCDE 88 must be accounted for separately in environmental photodegradation models because it contributes a distinct and toxic product stream not represented by non‑ortho congeners.
| Evidence Dimension | Photodegradation dibenzofuran yield (% product) under 300 nm UV irradiation |
|---|---|
| Target Compound Data | Approximately 10% yield of chlorinated dibenzofurans (PCDE 88; ortho‑Cl at 2,2',6) |
| Comparator Or Baseline | 2,2',4,4'‑tetraCDE (PCDE 47) and 2,2',4,4',5‑pentaCDE (PCDE 99): yield ~0% under same conditions |
| Quantified Difference | ~10 percentage‑point increase in dibenzofuran yield for ortho‑substituted pentachlorodiphenyl ethers vs. non‑ortho analogs |
| Conditions | UV photolysis at ~300 nm in organic solvent; Choudhry et al. (1977) J. Agric. Food Chem. 25:1371‑1376 |
Why This Matters
Procurement of PCDE 88 specifically is essential for fate studies that need to account for the complete environmental degradation profile; reliance on generic pentachlorodiphenyl ether standards lacking ortho‑chlorine will under‑predict toxic dibenzofuran production.
- [1] Choudhry, G. G., Hutzinger, O., & Safe, S. (1977). Photochemistry of chlorinated diphenyl ethers. Journal of Agricultural and Food Chemistry, 25(6), 1371–1376. https://doi.org/10.1021/jf60214a004 View Source
